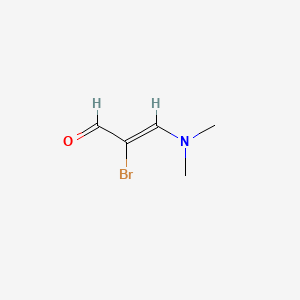









|
REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12](=[NH:14])[NH2:13])[CH2:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].CN(C)[CH:18]=[C:19]([Br:22])[CH:20]=O.CCO>CO>[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12]2[N:13]=[CH:20][C:19]([Br:22])=[CH:18][N:14]=2)[CH2:11][CH2:10]1)([CH3:5])([CH3:3])[CH3:4] |f:0.1|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
|
|
Name
|
2009/070485 A1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C=O)Br)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel is capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids are filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved with CH2Cl2 (50 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the solids are filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by silica gel chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=N1)Br)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |